(6-Chloro-1H-indol-2-yl)methanol
Overview
Description
“(6-Chloro-1H-indol-2-yl)methanol” is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in several industries. It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “(6-Chloro-1H-indol-2-yl)methanol” and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor .Molecular Structure Analysis
The molecular formula of “(6-Chloro-1H-indol-2-yl)methanol” is C9H8ClNO . The molecular weight is 181.619 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have been used in various chemical reactions . For instance, they have been used as reactants for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives .Physical And Chemical Properties Analysis
“(6-Chloro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 393.8±27.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Among the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anti-inflammatory Activity
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Anticancer Activity
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Antioxidant Activity
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Antimicrobial Activity
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Multicomponent Reactions
- Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
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Anti-HIV Activity
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Antitubercular Activity
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Antidiabetic Activity
- Indole derivatives have shown potential in the treatment of malaria . Their ability to bind with high affinity to multiple receptors makes them useful in developing new antimalarial drugs .
- Indole derivatives have been found to possess anticholinesterase properties . These compounds can inhibit the activity of cholinesterase, an enzyme that breaks down neurotransmitters in the brain. This could potentially be used in the treatment of diseases like Alzheimer’s.
- Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Safety And Hazards
properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583023 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-1H-indol-2-yl)methanol | |
CAS RN |
53590-58-2 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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